REACTION_CXSMILES
|
[F:1][C:2]([F:7])([F:6])[CH:3]1[O:5][CH2:4]1.[Cl-].[NH4+].[N-:10]=[N+:11]=[N-:12].[Na+]>C(O)C>[N:10]([CH2:4][CH:3]([OH:5])[C:2]([F:7])([F:6])[F:1])=[N+:11]=[N-:12] |f:1.2,3.4|
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Name
|
|
Quantity
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2 g
|
Type
|
reactant
|
Smiles
|
FC(C1CO1)(F)F
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
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Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
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Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
The reaction mixture was stirred at room temperature
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
the reaction mixture was partitioned between water (100 mL) and diethyl ether (100 mL)
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Type
|
WASH
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Details
|
The organic layer was washed with additional water (100 mL)
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Type
|
EXTRACTION
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Details
|
The first aqueous layer was back-extracted with diethyl ether (100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])CC(C(F)(F)F)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |